FHT-1204 (Xelafaslatide/ONL1204): A Deep Dive into its Neuroprotective Mechanism in Retinal Cells
FHT-1204 (Xelafaslatide/ONL1204): A Deep Dive into its Neuroprotective Mechanism in Retinal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
FHT-1204, also known as xelafaslatide and formerly as ONL1204, is a first-in-class small peptide inhibitor of the Fas receptor, a key mediator of apoptosis and inflammation in retinal cells. This technical guide synthesizes the current understanding of FHT-1204's mechanism of action, presenting preclinical and clinical data that underscore its potential as a neuroprotective therapeutic for a range of retinal degenerative diseases. By directly blocking the Fas signaling pathway, FHT-1204 has been shown to preserve retinal structure and function in various disease models, offering a mutation-independent approach to treating complex retinal conditions.
Core Mechanism of Action: Inhibition of Fas-Mediated Apoptosis
FHT-1204 is a synthetic 12-amino-acid peptide designed to inhibit the activation of the Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] The Fas receptor plays a critical role in initiating the extrinsic apoptosis pathway. Upon binding with its natural ligand, Fas ligand (FasL), the Fas receptor trimerizes, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This complex, known as the Death-Inducing Signaling Complex (DISC), in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream cascade of effector caspases, such as caspase-3, which execute the apoptotic program, leading to cell death.[3][4][5]
FHT-1204 acts by preventing the activation of the Fas receptor, thereby inhibiting the entire downstream apoptotic cascade.[6] This mechanism is particularly relevant in retinal degenerative diseases where photoreceptor and retinal pigment epithelium (RPE) cell death is a central pathological feature.
Signaling Pathway Diagram
Caption: FHT-1204 inhibits the Fas-mediated apoptotic pathway.
Preclinical Efficacy: Quantitative Data
FHT-1204 has demonstrated significant neuroprotective effects in multiple preclinical models of retinal degeneration. The following tables summarize the key quantitative findings from studies in mouse models of inherited retinal degeneration (rd10 and P23H) and a rabbit model of RPE loss.
Table 1: Effect of FHT-1204 on Photoreceptor Cell Death and Retinal Structure
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| rd10 Mice | Single intravitreal injection of ONL1204 (2 µg) at P14 | TUNEL-positive cells in ONL at P21 | Significant decrease in apoptotic photoreceptors compared to vehicle. | [7][8][9] |
| Caspase-8 activity in retina at P21 | Significant reduction compared to vehicle-injected eyes. | [7][8][9] | ||
| Outer Nuclear Layer (ONL) thickness at P28, P35, and P42 | Significant preservation of ONL thickness compared to vehicle. | [7][10] | ||
| P23H Mice | Two intravitreal injections of ONL1204 (2 µg) at P14 and 2 months | TUNEL-positive photoreceptors | Decreased number of apoptotic photoreceptors compared to vehicle. | [7][8] |
| ONL thickness at 4 months | Significant preservation of ONL thickness in both superior and inferior retina. | [7] | ||
| Rabbit Sodium Iodate Model | Single intravitreal injection of ONL1204 (25 µg or 100 µg) | RPE lesion size | Significant reduction in lesion size when challenged with sodium iodate up to 28 days post-injection. | [11][12] |
Table 2: Effect of FHT-1204 on Retinal Function
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| rd10 Mice | Single intravitreal injection of ONL1204 (2 µg) at P14 | Scotopic and photopic ERG responses | Improved retinal function compared to vehicle-treated fellow eyes. | [13] |
| P23H Mice | Two intravitreal injections of ONL1204 (2 µg) at P14 and 2 months | Scotopic and photopic ERG responses | Preservation of retinal function compared to vehicle-treated fellow eyes. | [13] |
Clinical Development: Geographic Atrophy
A Phase 1b clinical trial (NCT04744662) evaluated the safety and efficacy of FHT-1204 in patients with Geographic Atrophy (GA) secondary to age-related macular degeneration (AMD).[14][15][16]
Table 3: Phase 1b Clinical Trial Results in Geographic Atrophy
| Study Arm | Treatment Regimen | Key Efficacy Endpoint | Result | Reference |
| Dose-Escalation | Single intravitreal injection of ONL1204 | Reduction in GA lesion growth at 6 months vs. fellow eye | 42% average reduction. | [1] |
| Randomized, Controlled | Two intravitreal injections of low-dose ONL1204 (50 µg) 3 months apart | Reduction in GA lesion growth rate at 6 months vs. sham | 24% reduction. | [1] |
| Randomized, Controlled | Two intravitreal injections of high-dose ONL1204 (200 µg) 3 months apart | Reduction in GA lesion growth rate at 6 months vs. sham | 50% reduction. | [1] |
Experimental Protocols
Preclinical Animal Studies
Animals: rd10 and P23H mice, and Dutch-belted rabbits were used in the preclinical studies.[7][11]
Drug Administration: FHT-1204 (ONL1204) was administered via a single or repeat intravitreal injection.[7][8] In the mouse models, a typical dose was 2 µg in a 1 µL volume.[8] Fellow eyes were often injected with a vehicle control.[7][8]
TUNEL Assay: To quantify apoptosis, retinal sections were stained using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. The number of TUNEL-positive cells in the outer nuclear layer was counted.[4][7][8]
Caspase-8 Activity Assay: Retinal protein extracts were analyzed for caspase-8 activity using a luminescent assay kit according to the manufacturer's instructions.[7][9]
Optical Coherence Tomography (OCT): Retinal structure, specifically the thickness of the outer nuclear layer, was measured in live animals using spectral-domain OCT.[7][10]
Electroretinography (ERG): Retinal function was assessed by measuring scotopic and photopic ERG responses to flashes of light.[13]
Experimental Workflow Diagram
References
- 1. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 2. Fas Ligand-Fas Signaling Participates in Light-Induced Apoptotic Death in Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Inhibition of Retinal Detachment-Induced Apoptosis in Photoreceptors by a Small Peptide Inhibitor of the Fas Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. ClinConnect | ONL1204 Ophthalmic Solution in Patients With Geographic [clinconnect.io]
- 7. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preservation of retinal structure and function in two mouse models of inherited retinal degeneration by ONL1204, an inhibitor of the Fas receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. ONL Therapeutics | Advancing Retinal Disease Therapies through Neuroprotection [onltherapeutics.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
